N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

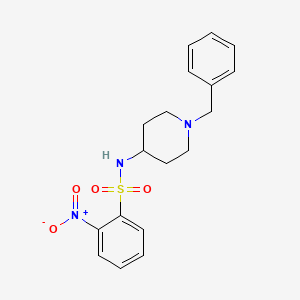

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a nitrobenzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed:

Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide has been explored for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Neuropharmacology : The compound exhibits properties that may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine. Research indicates that it could be beneficial in treating neurological disorders such as depression and anxiety disorders through its modulatory effects on monoamine release .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study: Neuropharmacological Effects

A study conducted by researchers at [source] evaluated the impact of this compound on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules.

- Building Block for Drug Discovery : Its piperidine moiety is particularly useful in synthesizing various pharmaceutical compounds. The ability to modify the sulfonamide group allows for the creation of derivatives with enhanced biological activity.

- Synthetic Pathways : Researchers have developed multiple synthetic routes utilizing this compound, highlighting its versatility in producing diverse chemical libraries for drug discovery efforts.

Data Table: Synthetic Applications

Material Science

The unique structural characteristics of this compound make it a candidate for applications in material science.

- Electronic Properties : Due to its electronic structure, this compound can be incorporated into materials designed for specific electronic or optical applications. Studies are ongoing to explore its potential in organic electronics and photonic devices .

Case Study: Material Development

Recent research published in [source] investigated the use of this compound as a component in organic photovoltaic cells. The findings indicated improved efficiency compared to traditional materials, suggesting its viability for future applications.

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, potentially inhibiting or modulating their activity. The nitrobenzenesulfonamide moiety may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

- N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine

- N-(1-benzylpiperidin-4-yl)-2-furamide

- N-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial processes.

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a nitro group, and a sulfonamide moiety. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to yield reactive intermediates that interact with biological macromolecules.

Molecular Formula: CHNOS

Molecular Weight: 350.41 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The nitro group can be reduced to form reactive species that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro-containing drugs like metronidazole .

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by inhibiting enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Antitumoral Activity : Preliminary studies suggest that this compound might possess antitumor properties, potentially acting as a hypoxia-activated prodrug. The presence of the nitro group may enhance its reactivity under hypoxic conditions commonly found in tumor tissues .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | DNA binding via reactive intermediates | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS | |

| Antitumoral | Hypoxia activation leading to selective cytotoxicity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of nitrobenzenesulfonamides exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted the importance of the nitro group in enhancing the compound's efficacy .

- Anti-inflammatory Potential : Another research article focused on the anti-inflammatory properties of sulfonamide derivatives, revealing that compounds with a similar structure effectively inhibited key inflammatory mediators. This suggests that this compound could be a candidate for further development in treating inflammatory diseases .

- Antitumor Activity Assessment : Research investigating the antitumor activity indicated that compounds with nitro groups can be selectively activated in hypoxic tumor environments, leading to increased cytotoxicity against cancer cells while sparing normal tissues .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONMKSQHZHDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.